molecular formula C24H8O6 B090714 3,4,9,10-Perylenetetracarboxylic dianhydride CAS No. 128-69-8

3,4,9,10-Perylenetetracarboxylic dianhydride

Cat. No.: B090714
CAS No.: 128-69-8
M. Wt: 392.3 g/mol
InChI Key: CLYVDMAATCIVBF-UHFFFAOYSA-N
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Description

3,4,9,10-Perylenetetracarboxylic dianhydride, also known as perylenetetracarboxylic acid dianhydride, is a large π-conjugated semiconductor aromatic organic molecule. It is an organic dye molecule and an organic semiconductor. It is a dark red solid with low solubility in aromatic solvents and has attracted significant interest as an organic semiconductor .

Mechanism of Action

Properties

IUPAC Name

7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
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InChI

InChI=1S/C24H8O6/c25-21-13-5-1-9-10-2-6-15-20-16(24(28)30-23(15)27)8-4-12(18(10)20)11-3-7-14(22(26)29-21)19(13)17(9)11/h1-8H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CLYVDMAATCIVBF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O
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Molecular Formula

C24H8O6
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Related CAS

95658-90-5
Record name Perylo[3,4-cd:9,10-c'd′]dipyran-1,3,8,10-tetrone, homopolymer
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DSSTOX Substance ID

DTXSID1059577
Record name Perylo[3,4-cd:9,10-c'd']dipyran-1,3,8,10-tetrone
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Molecular Weight

392.3 g/mol
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Physical Description

Dark red powder; [Sigma-Aldrich MSDS]
Record name Perylene-3,4,9,10-tetracarboxylic dianhydride
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CAS No.

128-69-8
Record name 3,4,9,10-Perylenetetracarboxylic dianhydride
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Record name Perylene-3,4:9,10-tetracarboxylic dianhydride
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Synthesis routes and methods

Procedure details

800 g of 95% strength sulfuric acid are initially taken and 200 g of 89.4% strength perylene-3,4,9,10-tetracarboxylic acid diimide are introduced at room temperature. The temperature of the mixture is then raised to 220° C., and this temperature is maintained for two hours. The mixture is then allowed to cool to room temperature and the precipitate which has been formed is filtered off with suction and washed first with 280 g of 80% strength sulfuric acid and then with water until it is neutral. Drying at 80° C. gives 174.3 g of crude perylene-3,4,9,10-tetracarboxylic dianhydride. This is introduced, with exclusion of light, into a solution composed of six liters of water and 140 g of 85% strength potassium hydroxide. While blanketed with nitrogen, the solution is heated to 80°-90° C., and stirring is continued for a further 90 minutes at this temperature. The mixture is then allowed to cool to 25° C., the pH is adjusted to a value of 8-9 and the solid residue is filtered off with suction and washed with 100 ml of water. (The residue is 38.7 g of perylene-3,4,9,10-tetracarboxylic acid diimide which has only been half-saponified, i.e. perylene-3,4,9,10-tetracarboxylic acid monoanhydride-monoimide, and this is expediently added to the next batch.) 60 g of 85% strength potassium hydroxide and 60 g of animal charcoal are introduced into the filtrate, with exclusion of light, and the mixture is then blanketed with nitrogen. After a further hour's stirring at 25° C., a solution of 48.8 g of copper carbonate and 600 ml of water is added dropwise, the mixture is stirred for a further hour at 25° C. and is clarified, and the filtrate is then added dropwise to 600 g of concentrated hydrochloric acid, the mixture is kept at 80°-90° C. for one hour and the precipitate is filtered off with suction, washed with water until it is neutral and dried at 80° C. This gives 133.7 g of perylene-3,4,9,10-tetracarboxylic dianhydride having the following extinction values:
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,4,9,10-perylenetetracarboxylic dianhydride?

A1: The molecular formula of PTCDA is C24H8O6, and its molecular weight is 392.32 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize PTCDA?

A2: Researchers frequently utilize various spectroscopic methods to characterize PTCDA, including:

  • Fourier-transform infrared spectroscopy (FT-IR) [, , ] to analyze the vibrational modes and identify functional groups.
  • Raman spectroscopy [, , , , ] to investigate vibrational and rotational modes, providing complementary information to FT-IR.
  • X-ray photoelectron spectroscopy (XPS) [, , , ] to determine elemental composition and chemical states within the material.
  • Ultraviolet-visible spectroscopy (UV-Vis) [, , , , ] to study the electronic transitions and determine optical band gap.
  • Near-edge X-ray absorption fine structure (NEXAFS) [, , ] to investigate the unoccupied electronic states and molecular orientation.

Q3: What is the significance of the herringbone structure observed in PTCDA crystals?

A3: The herringbone packing motif of PTCDA molecules within its crystal structure significantly impacts its properties. This arrangement leads to strong intermolecular interactions, resulting in a high melting point and low solubility in common solvents []. This structure also influences charge transport and optical properties. [] demonstrated that Mg-ion insertion in a PTCDA electrode caused unique squeezing deformation of this herringbone structure.

Q4: How does PTCDA interact with different substrates?

A4: PTCDA exhibits diverse interactions with different substrates, influencing its growth mode and electronic properties:

  • Weak Interaction: On inert substrates like highly oriented pyrolytic graphite (HOPG) [] and Ag(111) [], PTCDA molecules experience weak van der Waals forces, resulting in well-ordered layers with a flat-lying orientation.
  • Stronger Interaction: On reactive surfaces like Si(100) [, ] and GaAs(100) [, ], PTCDA shows a stronger interaction, potentially involving chemical bonding, leading to different growth modes and potential interface dipoles.
  • Metal Contacts: The interaction of PTCDA with various metals, including Au [, ], Ag [, , ], and Al [, ], is crucial for device performance. The choice of metal influences charge injection barriers and interface dipole formation.

Q5: What are the advantages of using PTCDA in organic electronics?

A5: PTCDA is a promising organic semiconductor due to its several attractive features:

  • High Electron Affinity: This allows efficient electron injection and transport, making it suitable for n-type semiconductor applications. [, ]
  • Thermal Stability: PTCDA exhibits high thermal stability, making it compatible with various device fabrication processes. [, ]
  • Film Formation: Its ability to form well-ordered thin films through vacuum deposition techniques is crucial for device fabrication. [, , ]

Q6: How does the solubility of PTCDA affect its applications?

A6: The limited solubility of PTCDA in common solvents poses challenges for solution-based processing techniques. Researchers have explored different strategies to overcome this limitation:

  • Chemical Modification: Introducing functional groups to the PTCDA molecule can improve its solubility. []
  • Composite Formation: Incorporating PTCDA into composite materials with other materials, like graphene [], can enhance its processability while preserving its desirable properties.

Q7: How is PTCDA used in organic light-emitting diodes (OLEDs)?

A7: PTCDA has been explored as an electron transport layer in OLED devices due to its high electron affinity. [] demonstrated enhanced performance in OLEDs incorporating lithium carbonate doped PTCDA, highlighting its potential for improving electron injection.

Q8: How does PTCDA contribute to the performance of organic solar cells?

A8: PTCDA is often used as an electron acceptor material in organic solar cells. Its energy level alignment with donor materials like CuPc allows efficient exciton dissociation at the interface, leading to charge separation and current generation. [, , ]

Q9: Can PTCDA be used in lithium-ion batteries?

A9: Yes, PTCDA has been investigated as a potential electrode material for lithium-ion batteries. [] showed promising results using a PTCDA/carbon nanotube nanocomposite as a cathode material, demonstrating improved rate capability and cycling stability. Additionally, [] investigated PTCDA as an electrode material for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) when incorporated in MXene@PTCDA heterostructures.

Q10: Are there any environmental concerns regarding PTCDA?

A10: While PTCDA itself may not pose significant environmental risks, understanding its degradation pathways and potential ecotoxicological effects is crucial. Further research is necessary to develop effective recycling and waste management strategies for PTCDA-containing devices. []

Q11: How is computational chemistry used to study PTCDA?

A11: Computational chemistry plays a vital role in understanding and predicting the properties of PTCDA. Density functional theory (DFT) calculations are commonly employed to investigate its electronic structure, interactions with different substrates, and charge transport mechanisms. [, , , , , ]

Q12: What insights can be gained from molecular dynamics (MD) simulations of PTCDA?

A12: MD simulations are valuable for studying the dynamic behavior of PTCDA molecules. These simulations can provide insights into its self-assembly processes on surfaces, interactions with other molecules in solutions, and the diffusion of dopants within its crystal structure. []

Q13: What are some exciting research directions for PTCDA?

A13: Ongoing research on PTCDA focuses on:

  • Improving Device Performance: Optimizing PTCDA-based devices like OLEDs and solar cells by tuning its morphology, interfaces, and charge transport properties. [, , ]
  • Exploring New Applications: Investigating PTCDA's potential in emerging fields like thermoelectrics [] and bioelectronics.
  • Developing Sustainable Solutions: Addressing the environmental impact of PTCDA by exploring its biodegradability, developing efficient recycling methods, and investigating sustainable alternatives. []

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